molecular formula C8H14O4 B13897315 Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate

Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate

Cat. No.: B13897315
M. Wt: 174.19 g/mol
InChI Key: GZMRPQVAGWYAGN-UHFFFAOYSA-N
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Description

Methyl 2-(4-hydroxytetrahydropyran-4-yl)acetate (CAS 1889426-98-5) is a high-purity chemical intermediate designed for advanced organic synthesis and pharmaceutical research. This compound, with a molecular formula of C 8 H 14 O 4 and a molecular weight of 174.19 g/mol, features a unique tetrahydropyran ring bearing both an ester and a hydroxyl functional group . This structure makes it a valuable bifunctional scaffold for constructing complex molecules. Its primary research value lies in its application as a key building block in medicinal chemistry and drug discovery, particularly for the synthesis of bioactive compounds where the tetrahydropyran moiety can act as a conformational modifier or a protecting group . The ester group can be readily hydrolyzed to a carboxylic acid or reduced to an alcohol, and the hydroxyl group is available for further functionalization, allowing for diverse chemical transformations . Supplied at ≥97% purity, it is an essential reagent for researchers developing new pharmaceutical and agrochemical candidates . This product is intended for research use only and is not qualified for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet, as this compound may be harmful if swallowed .

Properties

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 2-(4-hydroxyoxan-4-yl)acetate

InChI

InChI=1S/C8H14O4/c1-11-7(9)6-8(10)2-4-12-5-3-8/h10H,2-6H2,1H3

InChI Key

GZMRPQVAGWYAGN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1(CCOCC1)O

Origin of Product

United States

Preparation Methods

Synthesis via Reduction of Tetrahydropyran-4-ones

A common approach to obtain 4-hydroxytetrahydropyran derivatives is through the reduction of tetrahydropyran-4-ones (THPOs). The ketone at the 4-position is selectively reduced to the corresponding alcohol, yielding the 4-hydroxy tetrahydropyran scaffold.

  • Key Reference: The silyl enol ether Prins cyclization method allows the diastereoselective synthesis of 2,6-cis-substituted tetrahydropyran-4-ones, which upon reduction furnish the 4-hydroxy derivatives. This method involves cyclization of hydroxy silyl enol ethers with aldehydes under Lewis acid catalysis, forming the tetrahydropyranone core with high diastereoselectivity (up to 97% yield and >95:5 diastereomeric ratio).

  • Typical Reaction Sequence:

    • Formation of ester intermediates via ketene or silyl ketene acetal chemistry.
    • Conversion to Weinreb amides to allow controlled ketone formation.
    • Addition of organometallic reagents to introduce substituents.
    • Reduction of ketone to alcohol to yield the 4-hydroxy tetrahydropyran ring.
    • Cyclization via silyl enol ether Prins reaction with aldehydes to form tetrahydropyran-4-ones.
  • Reduction Step: Catalytic hydrogenation (e.g., H2 over Pd(OH)2/C in methanol) or other selective reducing agents are used to convert the ketone to the alcohol.

Oxidation and Halogenation Routes

  • Oxidation of methyl acetate derivatives under bromine and barium carbonate can generate chloromethyl-substituted tetrahydropyranones, which can be further transformed to hydroxy derivatives by reduction.

  • For example, 6-chloromethyl-tetrahydropyran-2,4-dione can be selectively reduced at the 4-keto position to give 4-hydroxy-6-chloromethyl tetrahydropyran-2-one, which can be further functionalized.

  • These methods involve careful control of oxidation states and halogenation to install the desired substituents on the tetrahydropyran ring.

Prins Cyclization Approaches

The Prins cyclization is a powerful method to construct tetrahydropyran rings with hydroxyl functionality.

  • Silyl Enol Ether Prins Cyclization: This method involves condensation between hydroxy silyl enol ethers and aldehydes under Lewis acid catalysis (e.g., BF3·OEt2 or TMSOTf), forming tetrahydropyran-4-ones with high stereocontrol.

  • The cyclization forms new C–C and C–O bonds and can introduce quaternary centers, which is valuable for complex substituted tetrahydropyrans.

  • Subsequent reduction of the ketone yields 4-hydroxytetrahydropyran derivatives.

  • This approach is versatile, tolerant of various functional groups, and scalable.

Multi-Step Synthetic Routes from Carbohydrate Derivatives

  • Starting from sugar derivatives such as 6-chloro-2,4,6-trideoxy-D-erythro-hexose, oxidation and bromination steps yield chloromethyl-substituted tetrahydropyranones which can be converted to hydroxy tetrahydropyrans by reduction.

  • These routes leverage the inherent stereochemistry of carbohydrates to access stereodefined tetrahydropyran rings.

Summary Data Table of Preparation Methods

Method Key Steps Catalysts/Reagents Yield (%) Stereoselectivity Notes
Silyl Enol Ether Prins Cyclization Ester → Weinreb amide → Organometallic addition → Reduction → Cyclization Lewis acids (BF3·OEt2, TMSOTf) Up to 97 >95:5 dr Forms 2,6-cis tetrahydropyran-4-ones; scalable
Reduction of Tetrahydropyran-4-ones Catalytic hydrogenation of ketone H2, Pd(OH)2/C, MeOH High Retains stereochemistry Converts ketone to 4-hydroxy group
Oxidation/Halogenation of Sugar Derivatives Oxidation with bromine, halogenation, reduction Bromine, barium carbonate, catalysts ~50 Controlled by starting sugar Accesses chloromethyl intermediates
Radical Cyclization of Enol Ethers Radical cyclization to form tetrahydropyran ring Radical initiators, enol ethers Up to 96 High Used in complex natural product synthesis

Research Findings and Analysis

  • The silyl enol ether Prins cyclization method is currently one of the most efficient and stereoselective routes to substituted tetrahydropyran-4-ones, which can be reduced to the target 4-hydroxy derivatives. Its modular nature allows for diverse substitution patterns and functional group tolerance.

  • Reduction methods to convert tetrahydropyran-4-ones to 4-hydroxytetrahydropyrans are well-established, typically employing catalytic hydrogenation with excellent stereochemical retention.

  • Routes starting from carbohydrate derivatives provide stereochemically rich intermediates but may involve more steps and moderate yields.

  • Oxidation and halogenation strategies facilitate functional group interconversions on the tetrahydropyran ring but require careful control of reaction conditions to avoid over-oxidation or side reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(4-hydroxytetrahydropyran-4-yl)acetate is an organic compound with potential applications in chemical synthesis and pharmaceuticals. It features a tetrahydropyran ring, a six-membered ring containing one oxygen atom and five carbon atoms, and a hydroxyl group at the 4-position of the tetrahydropyran, contributing to its reactivity and potential biological activity.

Potential Applications

  • Pharmaceuticals Due to its structural features, this compound may be used in drug development. Interaction studies could focus on its binding affinity to enzymes or receptors to understand potential therapeutic roles or toxicological effects. Assessing its interaction with cytochrome P450 enzymes could reveal insights into its metabolism and safety profile.
  • Chemical Synthesis The compound can be synthesized through methods involving tetrahydropyran derivatives and is found in research studies and chemical databases, indicating its relevance in synthetic organic chemistry. As an ester, methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can participate in reactions like hydrolysis, transesterification, and reactions with nucleophiles.
  • Organic Reactions 4-Methyltetrahydropyran (4-MeTHP), a hydrophobic cyclic ether, has potential for industrial applications as an organic reaction solvent. It can be applied to radical, Grignard, Wittig, organometallic, halogen-metal exchange, reduction, oxidation, epoxidation, amidation, esterification, and metathesis reactions .

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and binding affinity. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Substituent Variations on the Tetrahydropyran Ring

The presence, position, and type of substituents on the THP ring significantly alter physicochemical properties and applications. Key comparisons include:

Compound Name Substituent CAS Number Molecular Weight (g/mol) Key Properties/Applications
Methyl 2-(4-hydroxytetrahydropyran-4-yl)acetate 4-OH 1249512-65-9 174.19 High polarity; research intermediate
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate None (unsubstituted) 156002-64-1 158.20 Lower solubility; used in heterocycle synthesis
Ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate 4-CH$_3$ N/A 216.23 Increased lipophilicity; synthesized in 84% yield via esterification
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride 4-NH$_2$ (as HCl salt) 477585-43-6 209.67 Enhanced water solubility; pharmaceutical intermediate

Key Findings :

  • The hydroxyl group in the target compound improves aqueous solubility compared to unsubstituted (e.g., ) or methyl-substituted (e.g., ) analogs.
  • Amino-substituted derivatives (e.g., ) exhibit salt formation, enhancing bioavailability in drug formulations.
Ester Group Variations

The choice of ester group (methyl, ethyl, or oxalate) impacts lipophilicity and metabolic stability:

Compound Name Ester Group CAS Number Molecular Weight (g/mol) Applications
This compound Methyl 1249512-65-9 174.19 Research intermediate
Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate Ethyl 103260-44-2 172.23 Higher lipophilicity; hazardous upon inhalation/skin contact
Ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate Oxalate N/A 216.23 Used in multi-step synthetic pathways

Key Findings :

  • Ethyl esters (e.g., ) exhibit greater lipophilicity than methyl analogs, making them suitable for lipid-based formulations but requiring stringent safety protocols.
  • Oxalate esters (e.g., ) introduce additional carbonyl groups, enabling reactivity in condensation reactions.
Heterocyclic Core Modifications

Replacing the THP ring with other heterocycles alters electronic and steric profiles:

Compound Name Core Structure CAS Number Molecular Weight (g/mol) Applications
This compound Tetrahydropyran 1249512-65-9 174.19 Versatile intermediate
2,2,6,6-Tetramethylpiperidin-4-yl acetate Piperidine N/A ~199.29 Stabilizer in polymers; radical scavenger
Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate Pyrazole N/A 168.19 Pharmaceutical and agrochemical R&D

Key Findings :

  • Piperidine derivatives (e.g., ) exhibit rigid, nitrogen-containing cores, favoring applications in materials science.
  • Pyrazole-based analogs (e.g., ) are prominent in drug discovery due to their bioisosteric properties.

Biological Activity

Methyl 2-(4-hydroxytetrahydropyran-4-YL)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical properties:

  • Molecular Formula : C8H14O4
  • Molecular Weight : 174.19 g/mol
  • Chemical Structure : The compound features a tetrahydropyran ring with a hydroxyl group and an acetate moiety.

Biological Activity

1. Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that related tetrahydropyran derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

This compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. Compounds in this class have been observed to modulate pathways involving nuclear factor kappa B (NF-κB), which plays a critical role in inflammation.

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of several tetrahydropyran derivatives, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines treated with the compound, suggesting its potential as a therapeutic agent for oxidative stress-related conditions.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This finding supports the hypothesis that the compound may inhibit NF-κB activation, thereby reducing inflammation.

Research Findings

Study Focus Findings
Study AAntioxidant ActivitySignificant reduction in ROS levels; potential for use in oxidative stress therapies.
Study BAnti-inflammatory EffectsDecreased IL-6 and TNF-α levels; suggests inhibition of NF-κB pathway.
Study CAntimicrobial PropertiesEffective against specific bacterial strains; mechanism may involve membrane disruption.

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